2-Formamido-3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamido-3-phenylprop-2-enoic acid is an organic compound that belongs to the class of α,β-unsaturated carboxylic acids. This compound is characterized by the presence of a formamido group attached to the second carbon of the prop-2-enoic acid chain, with a phenyl group attached to the third carbon. The structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-3-phenylprop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cinnamic acid with formamide under acidic conditions. The reaction typically proceeds as follows:
Cinnamic Acid Reaction: Cinnamic acid is reacted with formamide in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Formamido-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carboxylic acid to saturated carboxylic acids or alcohols.
Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated carboxylic acids or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-Formamido-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formamido-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: Similar structure but lacks the formamido group.
Phenylpropanoic Acid: Similar structure but lacks the α,β-unsaturation.
Formamido Acids: Compounds with formamido groups but different carbon chain lengths or substituents.
Uniqueness
2-Formamido-3-phenylprop-2-enoic acid is unique due to the presence of both the formamido group and the α,β-unsaturated carboxylic acid structure. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
74010-51-8 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-formamido-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H9NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14) |
InChI Key |
XOCMVMSTBYWGJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.